Khmds thf
Overview
Description
Potassium hexamethyldisilazide in tetrahydrofuran (KHMDs THF) is a chemical compound with the formula ((CH₃)₃Si)₂NK. It is a strong, non-nucleophilic base commonly used in organic synthesis. The compound is known for its high solubility in organic solvents and its ability to deprotonate a wide range of substrates, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium hexamethyldisilazide in tetrahydrofuran can be synthesized by reacting hexamethyldisilazane with potassium hydride in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction is as follows:
((CH3)3Si)2NH+KH→((CH3)3Si)2NK+H2
The product is then purified by distillation or recrystallization to obtain a pure compound .
Industrial Production Methods
In industrial settings, potassium hexamethyldisilazide in tetrahydrofuran is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored in sealed containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Potassium hexamethyldisilazide in tetrahydrofuran undergoes various types of reactions, including:
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding anions.
Nucleophilic Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing leaving groups with the hexamethyldisilazide group.
Catalytic Reactions: It is used as a catalyst in various organic transformations, including halogen dance reactions.
Common Reagents and Conditions
Common reagents used with potassium hexamethyldisilazide in tetrahydrofuran include alkyl halides, aryl halides, and various electrophiles. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the reagent .
Major Products Formed
The major products formed from reactions involving potassium hexamethyldisilazide in tetrahydrofuran depend on the specific reaction conditions and substrates used. Common products include substituted silanes, enolates, and various organometallic compounds .
Scientific Research Applications
Potassium hexamethyldisilazide in tetrahydrofuran has a wide range of scientific research applications, including:
Organic Synthesis: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used as an initiator in the polymerization of polyethylene oxide and other polymers.
Material Science: It is used in the preparation of high-density live cell arrays and other advanced materials.
Mechanism of Action
The mechanism of action of potassium hexamethyldisilazide in tetrahydrofuran involves the deprotonation of substrates, forming the corresponding anions. The compound acts as a strong base, abstracting protons from weak acids. The resulting anions can then participate in various chemical transformations, including nucleophilic substitution and catalytic reactions .
Comparison with Similar Compounds
Potassium hexamethyldisilazide in tetrahydrofuran is similar to other alkali metal hexamethyldisilazides, such as lithium hexamethyldisilazide and sodium hexamethyldisilazide. it has unique properties that make it particularly useful in certain applications:
Solubility: Potassium hexamethyldisilazide has higher solubility in organic solvents compared to its lithium and sodium counterparts.
Reactivity: It exhibits higher reactivity in certain catalytic reactions, such as halogen dance reactions.
List of Similar Compounds
- Lithium hexamethyldisilazide
- Sodium hexamethyldisilazide
- Potassium tert-butoxide
- Sodium hydride
Properties
IUPAC Name |
potassium;bis(trimethylsilyl)azanide;oxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.C4H8O.K/c1-8(2,3)7-9(4,5)6;1-2-4-5-3-1;/h1-6H3;1-4H2;/q-1;;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYHCMUUDWKVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C1CCOC1.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26KNOSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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